molecular formula C14H13N3O2S B7470118 7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one

7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one

Cat. No.: B7470118
M. Wt: 287.34 g/mol
InChI Key: VWKYCVOHKQCBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one is a heterocyclic compound that features a chromen-2-one core structure with a triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chromen-2-one and triazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as copper sulfate and sodium ascorbate in a solvent mixture of tetrahydrofuran and water .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to various enzymes and receptors, modulating their activity. The chromen-2-one core can interact with DNA and proteins, leading to changes in cellular functions. These interactions result in the compound’s observed biological activities, such as inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one is unique due to the combination of the chromen-2-one and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-3-4-11-10(6-13(18)19-12(11)5-9)7-20-14-16-15-8-17(14)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKYCVOHKQCBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.